Rivaroxaban Impurity 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivaroxaban Impurity 6 is a byproduct formed during the synthesis of Rivaroxaban, an oral anticoagulant medication used to prevent and treat conditions related to blood clots. This impurity is a critical N-nitrosamine compound, which has garnered attention due to its potential carcinogenic properties .
Preparation Methods
The preparation of Rivaroxaban Impurity 6 involves several synthetic routes and reaction conditions. One method includes the use of organic solvents and specific reagents to induce the formation of the impurity. For instance, adding sodium bicarbonate to the reaction mixture, followed by isobutyl chloroformate, and then RVXB-3, results in the formation of the impurity . Industrial production methods often involve large-scale synthesis and purification processes to isolate and quantify the impurity .
Chemical Reactions Analysis
Rivaroxaban Impurity 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitrite salts, nitrous acid, and nitrogen oxides . The major products formed from these reactions are typically other nitrosamine compounds, which are analyzed using techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS/MS) .
Scientific Research Applications
Rivaroxaban Impurity 6 is extensively studied in pharmaceutical research due to its potential genotoxic and mutagenic properties. It is used in the development of analytical methods for impurity profiling in drug products, ensuring the safety and efficacy of pharmaceuticals . Additionally, it serves as a reference standard in quality control, method validation, and stability studies .
Mechanism of Action
The mechanism of action of Rivaroxaban Impurity 6 involves its interaction with molecular targets and pathways related to its nitrosamine structure. Nitrosamines are known to form DNA adducts, leading to mutations and potential carcinogenesis . The impurity’s effects are primarily due to its ability to alkylate DNA, disrupting normal cellular processes and potentially leading to cancer .
Comparison with Similar Compounds
Rivaroxaban Impurity 6 is compared with other similar nitrosamine compounds, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These compounds share similar carcinogenic properties and are formed through analogous chemical reactions involving nitrosating agents . this compound is unique in its specific formation during the synthesis of Rivaroxaban, making it a critical impurity to monitor in this context .
Conclusion
This compound is a significant compound in pharmaceutical research due to its potential carcinogenic properties. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds is essential for ensuring the safety and efficacy of Rivaroxaban and related drug products.
Properties
Molecular Formula |
C19H19N3O5S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24) |
InChI Key |
SJVCANNMDYDYLN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.